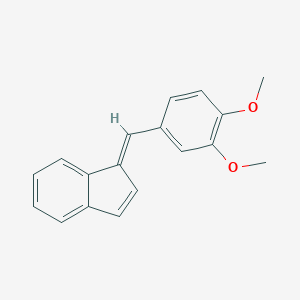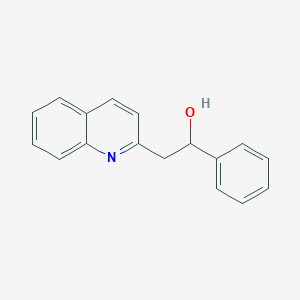![molecular formula C15H18ClN3 B271441 N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine, also known as CPP, is a chemical compound that has been extensively studied for its effects in the field of neuroscience. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to have a wide range of effects on the brain and nervous system. In
Wissenschaftliche Forschungsanwendungen
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine has been extensively studied for its effects on the brain and nervous system. It has been shown to have potential therapeutic applications for a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine has also been used as a research tool to study the role of NMDA receptors in learning and memory.
Wirkmechanismus
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine acts as a non-competitive NMDA receptor antagonist by binding to the receptor and blocking the ion channel. This leads to a decrease in the flow of calcium ions into the cell, which is important for the regulation of synaptic plasticity and long-term potentiation. By blocking NMDA receptors, N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine can also reduce the excitotoxicity that occurs in conditions such as stroke and traumatic brain injury.
Biochemical and Physiological Effects
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine has been shown to have a wide range of effects on the brain and nervous system. It has been shown to improve learning and memory in animal models, as well as reduce anxiety and depression-like behavior. N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine in lab experiments is its specificity for NMDA receptors. This allows researchers to study the role of NMDA receptors in various neurological disorders and conditions. However, one limitation of using N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine is its potential toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine. One area of interest is the potential therapeutic applications of N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine for neurological disorders. Another area of interest is the role of NMDA receptors in addiction and substance abuse, which could lead to the development of new treatments for these conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine and its potential limitations in lab experiments.
Synthesemethoden
The synthesis of N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine involves the reaction of 4-chlorophenylhydrazine with cyclohexanone to produce 1-(4-chlorophenyl)-3-cyclohexyl-1H-pyrazole-5-carbaldehyde. This intermediate is then reacted with ammonium acetate and cyclohexylamine to produce N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine.
Eigenschaften
Produktname |
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine |
|---|---|
Molekularformel |
C15H18ClN3 |
Molekulargewicht |
275.77 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C15H18ClN3/c16-12-8-6-11(7-9-12)14-10-15(19-18-14)17-13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H2,17,18,19) |
InChI-Schlüssel |
GBDLEZZICIOMPX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NNC(=C2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CCC(CC1)NC2=NNC(=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)



![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)
![3-Acetyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271391.png)
![4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271392.png)